Methyltetrazine-amido-PEG5-alkyne is a specialized compound that integrates a methyltetrazine moiety with a polyethylene glycol (PEG) chain, specifically designed for efficient bioorthogonal click chemistry applications. This compound is classified as a PEG-based linker and is particularly useful in bioconjugation, drug delivery, and the development of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs). The unique properties of methyltetrazine facilitate rapid and selective reactions with strained alkenes, making it a valuable tool in chemical biology.
Methyltetrazine-amido-PEG5-alkyne can be sourced from various chemical suppliers specializing in bioconjugation reagents. It is classified under bioorthogonal reagents due to its capability to participate in selective chemical reactions without interfering with biological systems. The compound's CAS number is 2322322-23-4, which aids in its identification and procurement from suppliers like AxisPharm, BroadPharm, and MedChemExpress .
The synthesis of methyltetrazine-amido-PEG5-alkyne typically involves the coupling of a methyltetrazine derivative with a PEG chain via an amide bond formation. This can be achieved through the following general steps:
The reaction conditions are typically optimized for temperature, solvent, and reaction time to maximize yield and purity. Characterization of the final product often involves nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and ensure that the desired functional groups are present.
Methyltetrazine-amido-PEG5-alkyne features a complex structure characterized by:
The molecular formula can be represented as , where , , , and correspond to the specific counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
Methyltetrazine-amido-PEG5-alkyne undergoes several key reactions:
The kinetics of these reactions are notably high, with rates exceeding for tetrazine ligation under optimal conditions. This rapid reactivity makes it suitable for live-cell imaging and real-time biomolecule modifications .
The mechanism of action involves the selective reaction of methyltetrazine with strained alkenes through an inverse electron-demand Diels-Alder mechanism. The process can be summarized as follows:
This mechanism enables precise targeting in complex biological environments without disrupting cellular functions.
Relevant data on melting point, boiling point, or specific heat capacity may not be readily available due to its specialized use case.
Methyltetrazine-amido-PEG5-alkyne has several significant applications in scientific research:
The synthesis of Methyltetrazine-amido-PEG5-alkyne (CAS: 2322322-23-4) employs a convergent modular strategy that independently constructs functional domains prior to final assembly. This bifunctional linker (chemical formula: C₂₄H₃₃N₅O₆; molecular weight: 487.56) integrates two key moieties: a methyltetrazine bioorthogonal handle and a terminal alkyne group, interconnected via a pentaethylene glycol (PEG5) spacer and an amide bond [2] [3]. The synthetic sequence initiates with the preparation of the methyltetrazine module, typically via cyclocondensation of nitriles with hydrazine derivatives, yielding 3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine [3] [8]. Concurrently, the alkyne-PEG5 segment is activated as a carboxylic acid (e.g., 18-heptadecynoic acid pentaethylene glycol ester) using carbodiimide reagents [2].
The coupling reaction proceeds via amide bond formation between the tetrazine benzylamine and the alkyne-PEG5 acid. Catalysis by HOBt/DIC suppresses racemization and enhances yields (>85%) [3] [8]. Final purification employs reverse-phase chromatography (C18 silica, water/acetonitrile gradient), achieving ≥95% purity confirmed by HPLC [2] [8]. This modularity permits independent optimization: alternative tetrazine precursors (e.g., 6-azidomethyltetrazine) or alkyne spacers (e.g., hexynoic acid-PEG5) can be incorporated without redesigning the entire synthetic pathway [3].
Table 1: Key Reagents in Modular Synthesis
Component | Example Reagent | Role |
---|---|---|
Tetrazine Module | 3-(4-(aminomethyl)phenyl)-6-methyl-1,2,4,5-tetrazine | Bioorthogonal handle |
Alkyne-PEG5 Activator | 18-Heptadecynoic acid-PEG5-COOH | Alkyne source with hydrophilic spacer |
Coupling Agent | DIC/HOBt | Amide bond formation |
Purification Medium | C18 Silica | Chromatographic separation |
The PEG5 spacer in Methyltetrazine-amido-PEG5-alkyne serves as a multifunctional molecular bridge that critically enhances biocompatibility. Comprising five repeating ethylene oxide units (molecular weight ≈ 220 Da), this hydrophilic segment significantly elevates aqueous solubility (>100 mg/mL in DMSO or water) compared to non-PEGylated tetrazine analogs [2] [7]. This property is indispensable for bioorthogonal applications in physiological buffers or cellular media, where hydrophobic aggregation would impair reactivity [3] [9].
Beyond solubility, the PEG5 spacer’s length and flexibility (∼20 Å) mitigate steric hindrance during conjugation events. When the tetrazine engages in inverse electron-demand Diels-Alder (IEDDA) reactions with strained trans-cyclooctenes (TCOs), or when the alkyne undergoes Cu-catalyzed azide-alkyne cycloaddition (CuAAC), the PEG5 tether allows rotational freedom. This maximizes reaction kinetics (k ∼ 1–10 M⁻¹s⁻¹ for tetrazine-TCO ligations) without compromising target accessibility [6] [9]. Furthermore, PEG5’s ethylene oxide units confer stealth properties by reducing nonspecific protein adsorption and immunogenicity, extending circulation half-life in vivo [6]. Empirical data confirm that PEG5 spacers outperform shorter PEG variants (e.g., PEG2 or PEG3) in minimizing steric inhibition during antibody or protein functionalization [3] [7].
Table 2: Impact of PEG Spacer Length on Key Properties
Spacer Type | Solubility (mg/mL) | Steric Hindrance | Conjugation Efficiency |
---|---|---|---|
No PEG | <10 | High | Low (∼30%) |
PEG3 | ∼50 | Moderate | Moderate (∼65%) |
PEG5 | >100 | Low | High (∼90%) |
PEG7 | >100 | Very Low | High (∼92%) |
Amido bond stability in Methyltetrazine-amido-PEG5-alkyne is paramount for retaining functionality under biological conditions. The benzylamide linkage between the tetrazine phenyl group and the PEG5 spacer is susceptible to hydrolytic cleavage via nucleophilic attack or enzymatic proteolysis, which would decouple the tetrazine from the alkyne functionality [3] [7]. Three primary strategies are employed to enhance stability:
Stability profiling reveals excellent retention (>95%) after 72 hours in serum-containing media at 37°C, confirming resistance to proteases like aminopeptidases [3]. For prolonged applications, however, replacing the standard benzylamide with a β-alanine amide can extend stability to >1 week [8].
The production of Methyltetrazine-amido-PEG5-alkyne employs either solution-phase or solid-phase methodologies, each with distinct advantages for scalability or purity.
Solution-Phase Synthesis involves sequential coupling reactions in homogeneous solvents like dichloromethane (DCM) or dimethylformamide (DMF). The alkyne-PEG5-acid is activated as an N-hydroxysuccinimide (NHS) ester, then reacted with the tetrazine benzylamine at 25°C for 12–24 hours [3] [6]. This approach achieves high yields (80–85%) and is amenable to kilogram-scale production using continuous-flow reactors, which enhance heat/mass transfer and reduce side products [6]. However, purification requires resource-intensive chromatography to remove unreacted PEG diacids or monoacid impurities [8].
Solid-Phase Synthesis utilizes resin-bound intermediates, typically starting with Wang resin-functionalized alkyne-PEG5 acids. After anchoring, the tetrazine amine is coupled using PyBOP, followed by trifluoroacetic acid (TFA) cleavage [3] [6]. This method enables near-quantitative coupling efficiency (∼98%) due to excess reagent usage and simplifies purification (resin washing removes impurities). It is ideal for small-scale, high-purity batches (≥99%), but PEG chain elongation on resin is inefficient beyond PEG3 due to solvation issues [6].
Table 3: Synthesis Approach Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Yield | 80–85% | 70–75% (after cleavage) |
Purity (HPLC) | 95–97% | ≥99% |
Scalability | High (kilogram-scale) | Low (milligram-gram scale) |
Purification Complexity | High (chromatography required) | Low (resin washing sufficient) |
PEG Length Suitability | Optimal for PEG5–PEG10 | Limited to PEG2–PEG5 |
Key Advantage | Cost-effective scale-up | Superior purity |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1